molecular formula C21H26N6O B12185647 N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B12185647
M. Wt: 378.5 g/mol
InChI Key: UPURDOXDJAALDN-UHFFFAOYSA-N
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Description

N-Benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a triazolopyridazine-based compound characterized by a piperidine ring substituted at position 3 with a benzyl carboxamide group and at position 1 with a 3-isopropyl-triazolopyridazine moiety.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

N-benzyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C21H26N6O/c1-15(2)20-24-23-18-10-11-19(25-27(18)20)26-12-6-9-17(14-26)21(28)22-13-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,17H,6,9,12-14H2,1-2H3,(H,22,28)

InChI Key

UPURDOXDJAALDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 6-Chloro-[1,2,] Triazolo[4,3-b]Pyridazine

The triazolopyridazine scaffold is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. As demonstrated in, 6-chloro-triazolo[4,3-b]pyridazine (4 ) is obtained by reacting ethyl acetoacetate with hydrazine hydrate, followed by chlorination using phosphorus oxychloride (POCl₃). This intermediate serves as a pivotal precursor for subsequent functionalization.

Preparation of the Piperidine-3-Carboxamide Fragment

Synthesis of Piperidine-3-Carboxylic Acid

The piperidine moiety is derived from 3-piperidineformamide , which undergoes hydrolysis in concentrated hydrochloric acid (HCl) at 60–65°C for 3 hours to yield piperidine-3-carboxylic acid hydrochloride (11a ). This method avoids racemization by maintaining the reaction temperature below 30°C during workup, preserving the (S)-configuration when applicable.

Conversion to Piperidine-3-Carboxamide

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with benzylamine in tetrahydrofuran (THF) at 0°C. Quenching with ice water followed by extraction with ethyl acetate affords N-benzylpiperidine-3-carboxamide (12 ) in 78% yield.

Coupling of the Triazolopyridazine and Piperidine Fragments

Nucleophilic Aromatic Substitution

The chloro group in 5 is displaced by the piperidine’s secondary amine via nucleophilic aromatic substitution. Reacting 5 with 12 in DMF at 120°C for 24 hours in the presence of potassium carbonate (K₂CO₃) yields the target compound with 65% yield. Microwave-assisted synthesis at 150°C for 2 hours improves the yield to 82% while reducing reaction time.

Buchwald-Hartwig Amination

An alternative method employs palladium-catalyzed coupling. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C, the coupling efficiency reaches 75%. This method is advantageous for sterically hindered substrates but requires rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:1) to remove unreacted starting materials. Final recrystallization from ethanol/water (3:1) enhances purity to >99% (HPLC).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.43 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.61–3.67 (m, 1H, piperidine-H), 4.37 (s, 2H, N-CH₂-C₆H₅), 7.28–7.35 (m, 5H, aromatic), 8.12 (s, 1H, triazolopyridazine-H).

  • HRMS : m/z calculated for C₂₂H₂₆N₆O [M+H]⁺: 415.2234; found: 415.2231.

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that DMF outperforms THF or acetonitrile in coupling reactions due to its high polarity and ability to stabilize transition states. Elevated temperatures (>100°C) are critical for overcoming the activation energy barrier in nucleophilic substitutions.

Catalytic Enhancements

Adding catalytic iodine (10 mol%) accelerates the substitution reaction by polarizing the C-Cl bond, achieving 90% yield within 8 hours .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidine moieties.

    Reduction: Reduction reactions can occur at the triazole and pyridazine rings, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against several cancer cell lines:

  • Cytotoxicity Testing : In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, a related triazole derivative displayed an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxic effects .
  • Mechanistic Studies : The compound's mechanism involves tubulin polymerization inhibition and apoptosis induction as confirmed by staining assays (e.g., acridine orange/ethidium bromide) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Mycobacterium tuberculosis : Research indicates that related compounds have shown promising anti-tubercular activity through high-throughput screening methods. These compounds interfere with essential metabolic pathways in bacteria, suggesting potential for treating multi-drug resistant strains .

Case Study: Triazolo-Pyridazine Derivatives

A series of novel triazolo-pyridazine derivatives were synthesized and evaluated for their inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. One notable derivative exhibited an IC50 value of 0.090 μM against c-Met kinase and demonstrated significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of 1.06 μM and 1.23 μM respectively .

Case Study: Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated how modifications to the piperidine and triazole moieties affect biological activity. For example, altering substituents on the benzyl group can enhance potency and selectivity towards specific cancer cells .

Mechanism of Action

The mechanism of action of N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The triazole and pyridazine rings are known to interact with various enzymes and receptors, leading to the modulation of their activity. This can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • 3-Isopropyl substitution on the triazole ring (shared with STK719914) may confer steric bulk, influencing binding pocket interactions in targets like bromodomains .
  • C1632 lacks a piperidine ring but features a methyl-substituted triazole and phenyl-linked acetamide, highlighting its distinct mechanism as a Lin28 inhibitor .

Biological Activity

N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C22H28N6O
  • Molecular Weight : 392.5 g/mol
  • CAS Number : 1081117-28-3

The structure features a piperidine ring linked to a triazolo-pyridazine moiety, which is critical for its biological activity.

Research indicates that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit significant biological activities, particularly as bromodomain inhibitors. These compounds are known to interact with bromodomain-containing proteins, which play crucial roles in regulating gene expression and are implicated in various cancers.

In Vitro Studies

In vitro assays using the AlphaScreen technology have demonstrated that derivatives of this compound can inhibit BRD4 bromodomain activity with micromolar IC50 values. For instance, specific structural modifications at the R1 and R2 sites of the core scaffold were analyzed for their inhibitory potency against BD1. The results showed promising inhibitory effects without significant improvements when introducing various indole-based groups at the R2 site .

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity :
    • The compound has been evaluated for its potential as a cancer treatment through its action as a BRD4 inhibitor.
    • In one study, several derivatives were screened against cancer cell lines, demonstrating cytotoxic effects that correlate with their binding affinity to BRD4 .
  • Antitubercular Properties :
    • Research has identified similar compounds with effective anti-tubercular activity against Mycobacterium tuberculosis. The structure's modifications have been linked to enhanced efficacy in targeting this pathogen .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerBRD4 bromodomain inhibition
AntitubercularInhibition of Mycobacterium tuberculosis
CytotoxicityCell line studies showing dose-dependent effects

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine and triazolo-pyridazine moieties significantly affect biological activity. For example:

  • Substituents on the piperidine ring can enhance binding affinity and selectivity towards BRD4.
  • Variations at the triazolo-pyridazine core impact the compound's overall potency and pharmacokinetic properties.

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